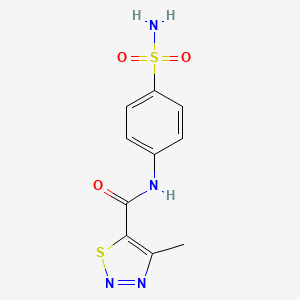

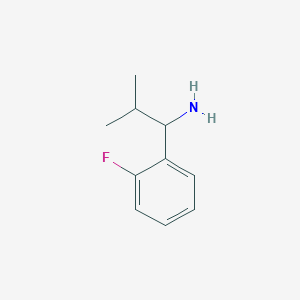

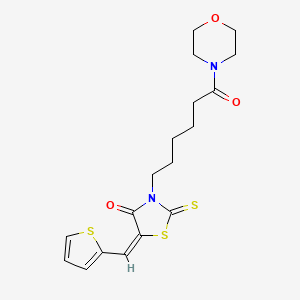

![molecular formula C22H28N2O4S B2501056 Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-66-8](/img/structure/B2501056.png)

Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate, is a complex organic molecule that falls within the category of heterocyclic compounds. These types of compounds are characterized by rings that contain atoms of at least two different elements as members of the ring(s). In this case, the heterocyclic system includes a thieno[2,3-c]pyridine moiety, which is a fused ring system combining a thiophene ring and a pyridine ring.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of Schiff base compounds, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These processes typically involve the reaction of an amino group with an aldehyde to form an imine, which can then undergo further transformations. The synthesis of such compounds is often facilitated by the use of reagents like titanium(IV) chloride, as seen in the one-pot synthesis of related ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, revealing details such as intramolecular hydrogen bonding and the spatial arrangement of the atoms within the molecule .

Chemical Reactions Analysis

Heterocyclic compounds like the one can undergo a variety of chemical reactions. For instance, they can react with nucleophilic reagents to form different derivatives, as seen with Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into various naphthalene and pyridine derivatives . Additionally, reactions with guanidine and N-alkyl(or benzyl)guanidines can lead to the synthesis of pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point, solubility, and stability . The thermal behavior can be studied using thermal analysis techniques, and the electronic properties can be investigated through Density Functional Theory (DFT) analyses .

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a variety of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. These derivatives are synthesized through reactions with carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives and other related polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

It also plays a role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, showcasing the compound's utility in creating a diverse range of chemically and potentially pharmacologically relevant structures (Mohamed, 2021).

Antimicrobial Activity

Research into the antimicrobial activity of new pyridine derivatives, including those derived from Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate, reveals variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Phosphine-Catalyzed Annulation

Furthermore, the compound is utilized in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon in reactions with N-tosylimines. This methodology facilitates the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing its versatility in organic synthesis and the creation of functionally diverse molecules (Zhu, Lan, & Kwon, 2003).

特性

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-7-28-20(26)16-15-12-21(2,3)24-22(4,5)17(15)29-19(16)23-18(25)13-9-8-10-14(11-13)27-6/h8-11,24H,7,12H2,1-6H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPRHROXKVCVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(3-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

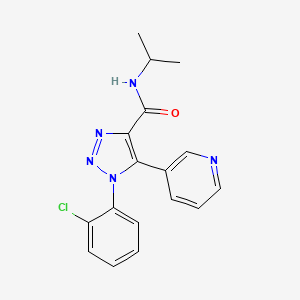

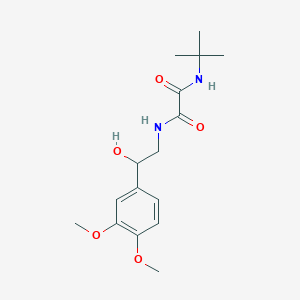

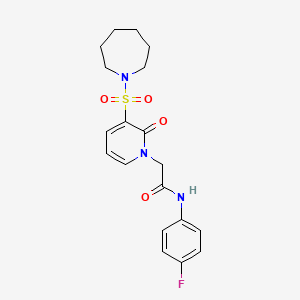

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)

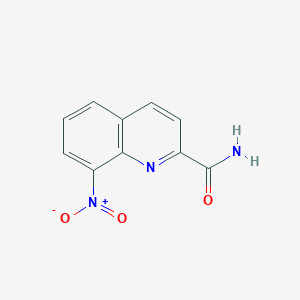

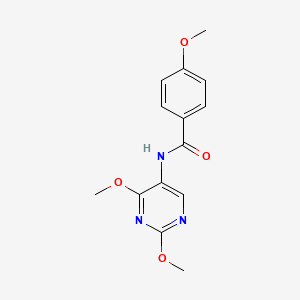

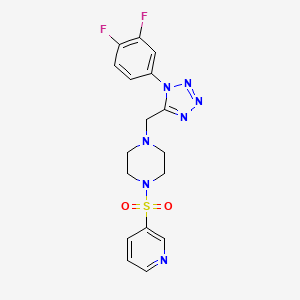

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

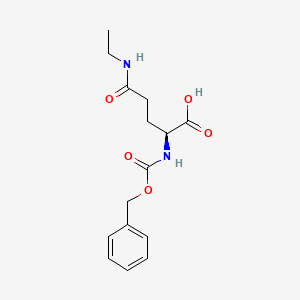

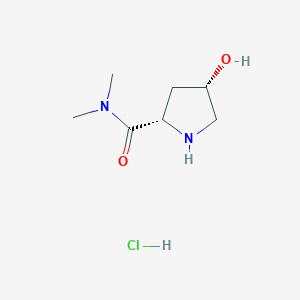

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)